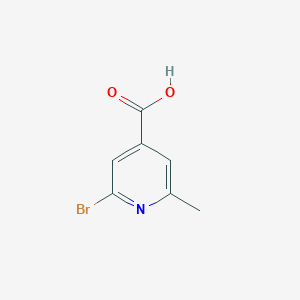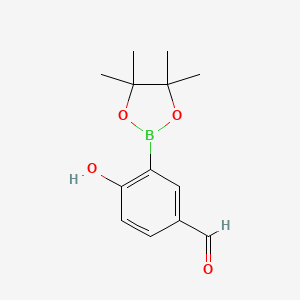
2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(4-methoxyphenoxy-methyl)benzoic acid with potassium para-methoxyphenoxide in xylene. The resulting potassium salts of 2-(4-methoxyphenoxymethyl)benzoic acid are then converted to the desired 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 2-(4-Methoxyphenoxymethyl)-1,3-thiazole-4-carbaldehyde has been used in the synthesis of various pharmacophore linked derivatives like thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. These compounds are of interest in the field of medicinal chemistry for their potential bioactive properties (Khalifa, Nossier, & Al-Omar, 2017).
- New 1,3-thiazole derivatives have been synthesized from reactions involving substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes and 5-hydroxyalkyl-1,3-thiazole-2-carbaldehydes, further indicating the compound’s utility in creating bioactive substances (Sinenko et al., 2016).
Catalytic Applications
- The compound has been utilized in the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, serving as an efficient, reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial and Antioxidant Properties
- Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities (Vinusha et al., 2015).
- Thiazoles, including derivatives of this compound, have been evaluated as antioxidant additives for lubricating oils, indicating their potential application in industrial settings (Amer et al., 2011).
Mecanismo De Acción
The specific mechanism of action for this compound depends on its application. It may exhibit antimicrobial properties, as demonstrated by related thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid. These compounds have shown selective and effective antimicrobial activity against various strains, including Gram-positive bacteria, Gram-negative bacteria, and Candida spp. The most active derivatives were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(4-bromophenyl)-thiourea .
Propiedades
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-2-4-11(5-3-10)16-7-12-13-9(6-14)8-17-12/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNQQGULPMGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)
![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)



![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)
![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)




![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)
